5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
5-[(4-nitrophenoxy)methyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5S/c14-12(15)11-6-5-10(19-11)7-18-9-3-1-8(2-4-9)13(16)17/h1-6H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCCJPLIMBMCPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC2=CC=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Nitrophenoxy Group: The nitrophenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a nitrophenol reacts with a suitable leaving group on the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation across various cell lines, including gastric and breast cancer cells. A study evaluated the cytotoxic effects of thiazolidinone derivatives containing the nitrophenyl moiety, demonstrating significant antimitotic activity with mean GI50 values indicating effective inhibition at low concentrations .
| Compound | Cancer Cell Line | GI50 (μM) | Sensitivity Profile |
|---|---|---|---|
| 2h | MCF-7 | 1.57 | High |
| 2h | AGS | 1.57 | Moderate |
| 2h | DLD-1 | 1.57 | Moderate |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Research indicates that derivatives can inhibit COX-2 enzyme activity, which is critical in the inflammatory response. The structure-activity relationship (SAR) studies reveal that specific substituents enhance anti-inflammatory efficacy, making these compounds potential candidates for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .
Agricultural Applications
Pesticidal Activity
this compound and its derivatives have been explored for their potential as agricultural chemicals, particularly in pest control. The compound has shown efficacy as an insecticide and fungicide, contributing to integrated pest management strategies. A patent discusses formulations that combine this compound with other agrochemicals to enhance their biological activity against various pests and diseases affecting crops .
| Application | Efficacy | Target Organism |
|---|---|---|
| Insecticide | High | Aphids |
| Fungicide | Moderate | Fungal pathogens |
Materials Science
Polymer Chemistry
In materials science, this compound is utilized in synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of thiophene units into polymer backbones has been shown to improve conductivity and stability, making these materials suitable for electronic applications such as organic photovoltaics and sensors .
Case Study: Conductive Polymers
A study reported the synthesis of conductive polymers using thiophene derivatives, including this compound. The resulting materials exhibited superior electrical conductivity compared to conventional polymers, demonstrating their potential use in flexible electronic devices.
Mechanism of Action
The mechanism of action of 5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid depends on its specific application:
Biological Activity: The compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects.
Material Science: In organic semiconductors, the compound’s electronic properties are influenced by the conjugation of the thiophene ring and the nitrophenoxy group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiophene Core
5-(4-Nitrophenyl)furan-2-carboxylic Acid
- Structure : Replaces the thiophene ring with a furan ring and directly attaches a 4-nitrophenyl group at the 5-position .
- Key Differences: The furan ring lacks sulfur, reducing aromaticity and altering electronic properties compared to thiophene. Direct nitro-phenyl substitution (vs. phenoxy-methyl in the target compound) may enhance planarity but reduce steric bulk.
5-[(4-Isopropylphenyl)thiophene-2-carboxylic Acid
- Structure : Features a 4-isopropylphenyl group at the 5-position of the thiophene ring (CAS: 943115-91-1) .
- Key Differences: The isopropyl group introduces lipophilicity (logP ~2.5 estimated) compared to the polar nitro-phenoxy group.
- Applications : Used as a pharmaceutical intermediate, highlighting its utility in synthetic workflows .
Functional Group Modifications
N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Structure : Nitro group on the thiophene ring at the 5-position, coupled with a carboxamide linkage to a thiazole moiety .
- Carboxamide substitution (vs. carboxylic acid) may improve membrane permeability in biological systems.
- Applications : Investigated as a narrow-spectrum antibacterial agent, suggesting nitro-thiophene derivatives’ role in antimicrobial design .
5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic Acid
- Structure: Substituted with a basic 4-aminopiperidine group at the 5-position (MW: 240.32 g/mol) .
- Key Differences: The aminopiperidine group introduces hydrogen-bonding capacity (H-bond donors: 3) and a higher polar surface area (53.172 Ų) . logP = 0.4659 indicates reduced lipophilicity compared to the nitro-phenoxy analog.
- Applications: Potential use in CNS-targeted therapies due to improved solubility and blood-brain barrier penetration .
Heterocyclic Ring Replacements
Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives
- Structure: Fused thienothiophene rings replace the single thiophene core .
- Key Differences :
- Enhanced conjugation and planarity may improve charge transport in material science applications.
- Increased rigidity could limit binding flexibility in biological targets.
- Applications : Explored in optoelectronic materials and enzyme inhibition studies .
Comparative Data Table
Biological Activity
5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid (CAS No. 934155-61-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 265.29 g/mol. The compound features a thiophene ring substituted with a nitrophenoxy group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 265.29 g/mol |
| CAS Number | 934155-61-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene core and subsequent functionalization with nitrophenyl groups. The general synthetic route can be summarized as follows:
- Formation of Thiophene Derivative : Starting from commercially available thiophene derivatives, the carboxylic acid group is introduced through electrophilic substitution reactions.
- Nitration : The nitrophenyl moiety is synthesized by nitrating phenol derivatives under controlled conditions.
- Coupling Reaction : The final coupling reaction between the thiophene derivative and the nitrophenyl compound yields the target product.
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing thiophene moieties have shown enhanced radical scavenging activities, surpassing well-known antioxidants like ascorbic acid . This suggests that this compound may also possess similar antioxidant capabilities.
Anticancer Activity
Studies have highlighted the anticancer potential of thiophene derivatives. For example, compounds with analogous structures were tested against various cancer cell lines, including glioblastoma and breast cancer cells, demonstrating cytotoxic effects . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Efficacy
A study investigated a series of thiophene-based compounds for their anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics .
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have been well-documented. In particular, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, indicating potential for development as antibacterial agents .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial growth.
- Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, it can modulate ROS levels in cells, thereby influencing cell survival and apoptosis.
- Receptor Interaction : It may interact with cellular receptors that play pivotal roles in signaling pathways related to cancer and inflammation.
Q & A
Q. Methodological Recommendations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
